molecular formula C12H16O B1619501 4-Methyl-1-phenylpentan-3-one CAS No. 40463-09-0

4-Methyl-1-phenylpentan-3-one

Cat. No. B1619501
CAS RN: 40463-09-0
M. Wt: 176.25 g/mol
InChI Key: QATHVLKLWVUSRC-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpentan-3-one, also known as Isocaprophenone, is a chemical compound with the molecular formula C12H16O . It has a molecular weight of 176.2548 . It is used as an intermediate in the synthesis of a-Pyrrolidinoisohexanophenone , a phenone derivative used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1-phenylpentan-3-one consists of a pentanone backbone with a methyl group attached to the fourth carbon and a phenyl group attached to the first carbon . The IUPAC Standard InChI is InChI=1S/C12H16O/c1-10(2)8-9-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Methyl-1-phenylpentan-3-one is a colorless oil . It has a molecular weight of 176.2548 and is soluble in chloroform . Its melting point is -1°C, and it has an estimated boiling point of 255.5°C . The compound has a density of 0.9623 and a refractive index of 1.5330 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Selective Synthesis of Derivatives : Zhang et al. (2010) demonstrated a highly selective synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones, showcasing the potential of 4-Methyl-1-phenylpentan-3-one in creating specific chemical compounds (Zhang et al., 2010).

  • Catalysis by Organophosphorus Compounds : The same study highlighted the use of organophosphine-catalyzed reactions, indicating the role of 4-Methyl-1-phenylpentan-3-one in catalysis and its importance in organophosphorus chemistry (Zhang et al., 2010).

Biological and Medicinal Applications

  • Natural Product Synthesis : Jiang et al. (2019) reported on the synthesis of new natural diols, including derivatives of 4-Methyl-1-phenylpentan-3-one, from Streptomyces sp. CB09001. This research underscores the role of this compound in the synthesis of natural products with potential medicinal applications (Jiang et al., 2019).

Material Science

  • Organotin(IV) Complexes : Basu Baul et al. (2009) researched amino acetate functionalized Schiff base organotin(IV) complexes. The study highlights the potential application of 4-Methyl-1-phenylpentan-3-one in the development of materials with specific properties, such as those required in organotin(IV) chemistry (Basu Baul et al., 2009).

Environmental and Ecological Research

  • Chemotypes in Lophomyrtus Species : Woollard et al. (2008) discovered that 4-Methyl-1-phenylpentan-1,3-dione, a derivative of 4-Methyl-1-phenylpentan-3-one, is a natural product found in the New Zealand endemic shrub Lophomyrtus bullata. This study contributes to our understanding of the ecological and environmental significance of this compound (Woollard et al., 2008).

Safety And Hazards

4-Methyl-1-phenylpentan-3-one is classified as a highly flammable liquid and vapor . It can cause serious eye irritation and may be harmful if inhaled . It may also cause drowsiness or dizziness and is suspected of causing cancer if inhaled . Precautionary measures include avoiding breathing its mist or vapors, using it only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

4-methyl-1-phenylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATHVLKLWVUSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068229
Record name 3-Pentanone, 4-methyl-1-phenyl-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-phenylpentan-3-one

CAS RN

40463-09-0
Record name 4-Methyl-1-phenyl-3-pentanone
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Record name 4-Methyl-1-phenylpentan-3-one
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Record name 3-Pentanone, 4-methyl-1-phenyl-
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Record name 3-Pentanone, 4-methyl-1-phenyl-
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Record name 4-methyl-1-phenylpentan-3-one
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Record name 4-METHYL-1-PHENYLPENTAN-3-ONE
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Synthesis routes and methods I

Procedure details

Lithium chloride (27 mmol) and copper (I) chloride (13.46 mmol) are weighed into a flame dried 250 mL round-bottomed flask fitted with low temperature thermometer. Dry THF (50 mL) is added and the mixture stirred at RT for 1 h to give a cloudy yellow-green solution. This is cooled to −55° C. and isopropylmagnesium chloride (6.75 mL of a 2 M solution in THF, 13.5 mmol) is added. After 15 min hydrocinnamoyl chloride (13.46 mmol) is added quickly at −60° C. and the mixture allowed to warm slowly to RT overnight. The mixture is quenched with water (100 mL) and 35% ammonium hydroxide (20 mL) is added. The mixture is stirred at RT for 1 h and then extracted with diethyl ether (3×50 mL). The combined ether extracts are washed with saturated brine (50 mL), dried (MgSO4), filtered and evaporated under reduced pressure to give 4-methyl-1-phenyl-pentan-3-one.
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27 mmol
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13.46 mmol
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13.46 mmol
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Synthesis routes and methods II

Procedure details

A mixture of 3-phenylpropionic acid (13.0 g, 86.6 mmol), 2,3-dihydrofuran (6.67 g, 95.2 mmol) and dichloromethane (90 ml) was cooled to −60° C., followed by adding thereto a solution of methanesulfonic acid (0.012 g, 0.13 mmol) in dichloromethane (1 ml). The reaction mixture was heated to −5° C. and stirred at this temperature for 4 hours. The reaction mixture was re-cooled to −60° C., followed by adding dropwise thereto isopropylmagnesium chloride (a 2M tetrahydrofuran solution; 48 ml, 95.2 mmol), and the resulting mixture was stirred at room temperature for 16 hours. The reaction mixture was poured into a cooled aqueous phosphoric acid solution and extracted with chloroform. The extract solution was washed successively with water, a saturated aqueous sodium hydrogencarbonate solution, water and a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography to obtain 5.97 g of 4-methyl-1-phenylpentan-3-one.
Quantity
13 g
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6.67 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
A Barbero, DC Blakemore, I Fleming… - Journal of the Chemical …, 1997 - pubs.rsc.org
Methylation of methyl 4-phenylpentanoate 25 gives the diastereoisomers methyl (2RS,4SR )-2-methyl-4-phenylpentanoate 26 and methyl (2RS,4RS)- 2-methyl-4-phenylpentanoate 27 …
Number of citations: 42 0-pubs-rsc-org.brum.beds.ac.uk
J Oelerich, G Roelfes - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
… 4-Hydroxy-1-(1H-indol-3-yl)-4-methyl-1-phenylpentan-3-one (8a). Synthesized using the representative procedure starting from 7a (285 mg, 1.5 mmol). Purified by flash column …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk
J Amani, GA Molander - The Journal of Organic Chemistry, 2017 - ACS Publications
Visible light photoredox/nickel dual catalysis has been employed in the cross-coupling of acyl chlorides with potassium alkyltrifluoroborates. This protocol, based on single-electron-…
Number of citations: 66 0-pubs-acs-org.brum.beds.ac.uk
YM Loksha, PT Jørgensen, EB Pedersen… - Journal of …, 2002 - Wiley Online Library
… The residue was left overnight, dissolved in ethanol (20 ml) and the hydrochloride of 2-amino-4-methyl-1-phenylpentan-3-one (2d) was pecipitated by the addition of ether (100 ml), the …
JF Bickley, AT Gillmore, SM Roberts… - Journal of the …, 2001 - pubs.rsc.org
The epoxyketones 2, 3 and 7–9 reacted with Grignard reagents in a highly stereocontrolled manner to give the epoxyalcohols 20, 4–6 and 11-13 in high yields. The epoxyalcohol 12 …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
R Wang, J Ma, F Li - The Journal of Organic Chemistry, 2015 - ACS Publications
A new strategy for the synthesis of α-alkylated ketones via tandem acceptorless dehydrogenation/α-alkylation from secondary and primary alcohols was proposed and …
Number of citations: 88 0-pubs-acs-org.brum.beds.ac.uk
K Daikai, T Hayano, R Kino, H Furuno… - Chirality: The …, 2003 - Wiley Online Library
A highly efficient and practical method for obtaining α,β‐epoxy ketones with high optical purities was developed. The chiral lanthanum complex self‐organized in situ from lanthanum …
Y Deng, NI Kauser, SM Islam… - European Journal of …, 2017 - Wiley Online Library
… 1-Fluoro-4-methyl-1-phenylpentan-3-one (2b): The title compound was prepared with a 19 F NMR yield of 72 % containing 10 % enone (determined by 1 H NMR) and was isolated as a …
H Naruto, H Togo - Synthesis, 2020 - thieme-connect.com
Treatment of 2-arylethylmagnesium bromides, prepared from 2-arylethyl bromides and magnesium, with aromatic nitriles, followed by reaction with water and then with N-…
X Wang, LJ Li, ZY Wang, H Xu, HX Dai - Iscience, 2022 - cell.com
Transition metal-catalyzed C–C bond cleavage is a powerful tool for the reconstruction of a molecular skeleton. We report herein the multi-carbon homologation of aryl ketones to long-…
Number of citations: 4 www.cell.com

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